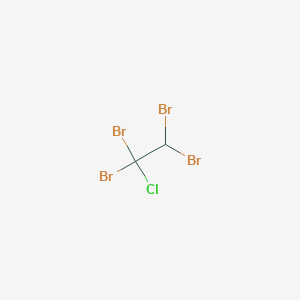![molecular formula C8H14O7S B14324108 Dimethyl 2-[(methanesulfonyl)oxy]pentanedioate CAS No. 103972-72-1](/img/structure/B14324108.png)
Dimethyl 2-[(methanesulfonyl)oxy]pentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-[(methanesulfonyl)oxy]pentanedioate is an organic compound with the molecular formula C8H14O6 It is a derivative of pentanedioic acid, where the hydrogen atoms of the carboxyl groups are replaced by methanesulfonyl and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 2-[(methanesulfonyl)oxy]pentanedioate can be synthesized through the esterification of pentanedioic acid with methanol in the presence of a strong acid catalyst, followed by the introduction of the methanesulfonyl group. The reaction typically involves:
Esterification: Pentanedioic acid reacts with methanol in the presence of sulfuric acid to form dimethyl pentanedioate.
Methanesulfonylation: The dimethyl ester is then treated with methanesulfonyl chloride in the presence of a base such as pyridine to introduce the methanesulfonyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-[(methanesulfonyl)oxy]pentanedioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as amides, thioesters, or ethers.
Hydrolysis: The major products are methanesulfonic acid and pentanedioic acid.
Reduction: The major products are the corresponding alcohols.
Applications De Recherche Scientifique
Dimethyl 2-[(methanesulfonyl)oxy]pentanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential use in drug development, particularly as a prodrug that can be activated in specific biological environments.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of dimethyl 2-[(methanesulfonyl)oxy]pentanedioate involves the cleavage of the methanesulfonyl group, which can react with nucleophiles in the intracellular environment. This reactivity makes it a useful tool in biochemical studies to modify specific molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl pentanedioate: Lacks the methanesulfonyl group, making it less reactive in nucleophilic substitution reactions.
Methanesulfonyl chloride: Used as a reagent to introduce the methanesulfonyl group but lacks the ester functionality.
Uniqueness
Dimethyl 2-[(methanesulfonyl)oxy]pentanedioate is unique due to the presence of both ester and methanesulfonyl groups, which confer distinct reactivity patterns. This dual functionality makes it a versatile compound in synthetic chemistry and biochemical applications.
Propriétés
Numéro CAS |
103972-72-1 |
|---|---|
Formule moléculaire |
C8H14O7S |
Poids moléculaire |
254.26 g/mol |
Nom IUPAC |
dimethyl 2-methylsulfonyloxypentanedioate |
InChI |
InChI=1S/C8H14O7S/c1-13-7(9)5-4-6(8(10)14-2)15-16(3,11)12/h6H,4-5H2,1-3H3 |
Clé InChI |
OQMUYUHJGYGBAW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC(C(=O)OC)OS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


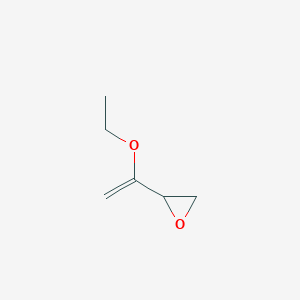
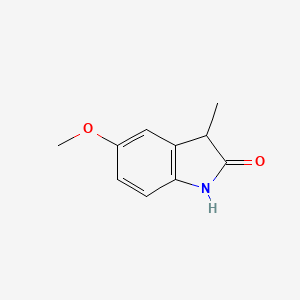
![1H-Naphtho[2,3-c]pyran-5,10-dione](/img/structure/B14324057.png)


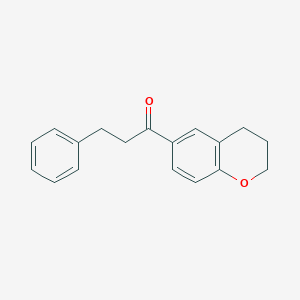
![3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B14324093.png)
![N1-[1-(3-Pyridinyl)ethyl]-1,3-propanediamine](/img/structure/B14324096.png)
![1-Octanamine, N-[2-(2-methoxyethoxy)ethyl]-](/img/structure/B14324115.png)
![2-(Benzenesulfinyl)-2-[(4-methoxyphenyl)methyl]-3,3-dimethyloxirane](/img/structure/B14324118.png)
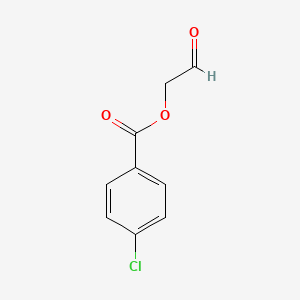
![Trimethyl[(phenylselanyl)methyl]stannane](/img/structure/B14324129.png)
![N~1~-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine](/img/structure/B14324136.png)
